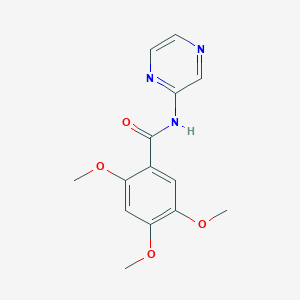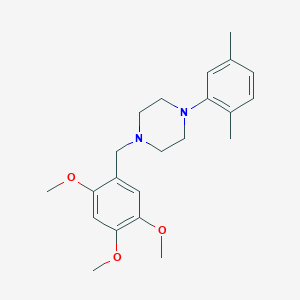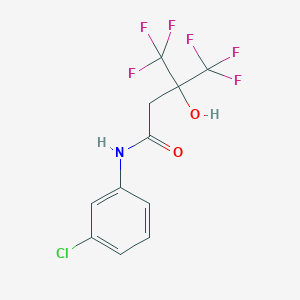![molecular formula C27H33N3O3 B6008170 N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6008170.png)
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide, also known as DQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQP is a propanamide derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is not fully understood. However, it has been suggested that N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide may act as a dopamine receptor agonist and may also modulate the activity of other neurotransmitters such as serotonin and glutamate. N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that the synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is complex and may require specialized equipment and expertise.
将来の方向性
There are a number of potential future directions for research on N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide. One area of interest is the development of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide derivatives with improved pharmacological properties. Another area of interest is the study of the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide in the treatment of other neurodegenerative diseases such as Huntington's disease. Finally, the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide in combination with other drugs for the treatment of cancer should also be explored.
Conclusion:
In conclusion, N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is a chemical compound that has significant potential for therapeutic applications. Its unique structure and mechanism of action make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential clinical applications.
合成法
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with quinoline. The final step involves the reaction of the resulting compound with 3-bromo-N-(2-bromoethyl)propanamide. The yield of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is reported to be around 60%.
科学的研究の応用
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-8-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-32-24-12-11-22(25(16-24)33-2)17-29-26(31)13-10-20-6-5-15-30(18-20)19-23-8-3-7-21-9-4-14-28-27(21)23/h3-4,7-9,11-12,14,16,20H,5-6,10,13,15,17-19H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNCLGCGCSJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)
![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)

![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)
![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-allyl-N'-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6008169.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6008177.png)
